Lipophilicity Advantage Over Non-Fluorinated Analog
The presence of the fluorine atom on the aniline ring of 4-(2-Ethylphenoxy)-3-fluoroaniline results in a significantly higher calculated lipophilicity compared to its direct non-fluorinated analog, 4-(2-ethylphenoxy)aniline. This difference is critical in medicinal chemistry, as LogP influences membrane permeability and non-specific binding [1]. This is a cross-study comparison based on independent reported values for each compound.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.34 |
| Comparator Or Baseline | 4-(2-ethylphenoxy)aniline; LogP = 3.69 |
| Quantified Difference | Target compound exhibits a +0.65 increase in LogP (18% increase in lipophilicity). |
| Conditions | Calculated property using the ChemSrc algorithm [1]. |
Why This Matters
This data point confirms that the fluorinated compound is more lipophilic, a property often associated with enhanced membrane penetration, making it a distinct starting point for optimizing bioavailability in a drug discovery program.
- [1] ChemSrc. (2016). 4-(2-Ethylphenoxy)-3-fluoroaniline (CAS: 946664-00-2) Physical Properties. ChemSrc Database. View Source
